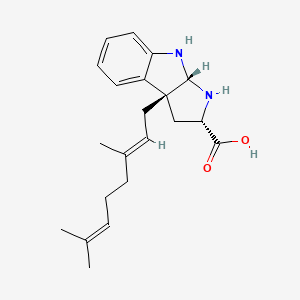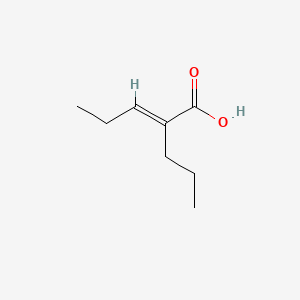
N-(5'-Phosphoribosyl)anthranilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5'-Phosphoribosyl)anthranilate typically involves the reaction of anthranilic acid with 5-phosphoribosyl-1-pyrophosphate (PRPP) under specific conditions. The reaction is catalyzed by the enzyme phosphoribosylanthranilate isomerase, which facilitates the formation of the compound .
Industrial Production Methods
the synthesis in a laboratory setting involves the use of purified enzymes and controlled reaction conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
N-(5'-Phosphoribosyl)anthranilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzoquinone derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
N-(5'-Phosphoribosyl)anthranilate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways, particularly in the biosynthesis of tryptophan.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enzyme inhibition and as a potential drug candidate.
Mechanism of Action
The mechanism of action of N-(5'-Phosphoribosyl)anthranilate involves its interaction with specific enzymes and molecular targets. It acts as a substrate for the enzyme phosphoribosylanthranilate isomerase, which catalyzes its conversion to other intermediates in the tryptophan biosynthesis pathway. This interaction is crucial for the regulation of tryptophan production in biological systems .
Comparison with Similar Compounds
Similar Compounds
Anthranilic acid: A precursor in the synthesis of N-(5'-Phosphoribosyl)anthranilate.
Benzoic acid: The parent compound, which lacks the phosphonoribofuranosyl group.
5-Phosphoribosyl-1-pyrophosphate (PRPP): A key reactant in the synthesis of the compound.
Uniqueness
This compound is unique due to its specific structure, which includes both a benzoic acid moiety and a phosphonoribofuranosyl group. This unique structure allows it to participate in specific biochemical reactions, particularly in the biosynthesis of tryptophan, making it distinct from other similar compounds .
Properties
CAS No. |
4220-99-9 |
|---|---|
Molecular Formula |
C12H16NO9P |
Molecular Weight |
349.23 g/mol |
IUPAC Name |
2-[[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C12H16NO9P/c14-9-8(5-21-23(18,19)20)22-11(10(9)15)13-7-4-2-1-3-6(7)12(16)17/h1-4,8-11,13-15H,5H2,(H,16,17)(H2,18,19,20)/t8-,9-,10-,11?/m1/s1 |
InChI Key |
PMFMJXPRNJUYMB-QHPFDFDXSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2C(C(C(O2)COP(=O)(O)O)O)O |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2C(C(C(O2)COP(=O)(O)O)O)O |
Synonyms |
N-(5'-phosphoribosyl)anthranilate NPRAT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-(2-ethylphenyl)thiourea](/img/structure/B1237722.png)
![1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1237723.png)
![3-ethyl-2-[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzoxazol-3-ium](/img/structure/B1237724.png)
![1-ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1237725.png)







